molecular formula C17H18N6O2 B2860131 furan-2-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170823-18-3

furan-2-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2860131
CAS RN: 1170823-18-3
M. Wt: 338.371
InChI Key: OHHJSKXVSHLFNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, related compounds have been synthesized through various methods. For instance, Biginelli-type pyrimidines, which contain a similar pyrimidine ring structure, have been synthesized using a variety of reagents . Additionally, compounds with a pyrimidine-fused heterocycle at position 4 of the pyrazole have been synthesized and shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety. These compounds were synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, demonstrating the utility of furan derivatives in creating complex heterocyclic structures (Abdelhamid, Shokry, & Tawfiek, 2012).

Pharmacological Evaluation

  • Research by Ravula et al. (2016) focused on the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents. This study underscores the significance of furan derivatives in the development of new therapeutic agents with promising biological activities (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Anticancer Activity

  • Kamal et al. (2012) designed, synthesized, and evaluated a library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates for their anticancer activity in cervical cancer cells. These conjugates showed significant cytotoxicity and induced cell-cycle arrest, highlighting the potential of furan derivatives in cancer therapy (Kamal, Tamboli, Ramaiah, Adil, Koteswara Rao, Viswanath, Mallareddy, Pushpavalli, & Pal‐Bhadra, 2012).

Corrosion Inhibition

  • Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including a derivative similar to the queried compound. This study provided insights into the application of furan derivatives in protecting metals from corrosion, thus extending their utility beyond pharmacological applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, structure, and properties. Additionally, its potential biological activities could be investigated, given the activities observed in structurally similar compounds .

properties

IUPAC Name

furan-2-yl-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-13-19-15(12-16(20-13)23-6-3-5-18-23)21-7-9-22(10-8-21)17(24)14-4-2-11-25-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHJSKXVSHLFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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